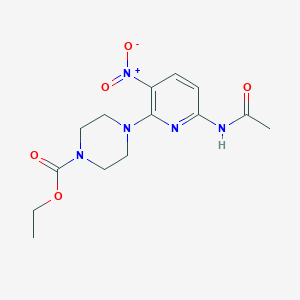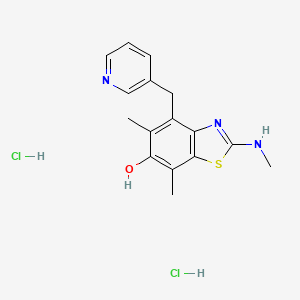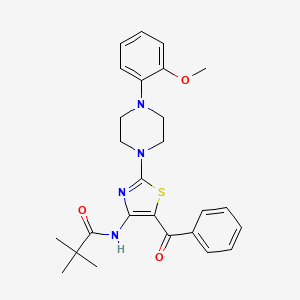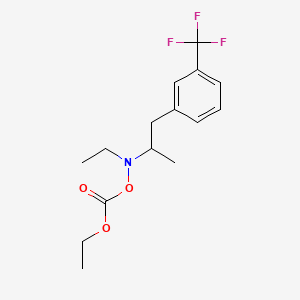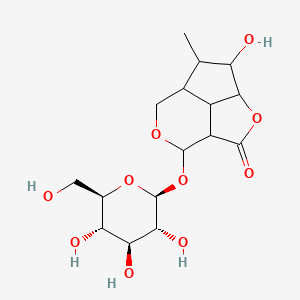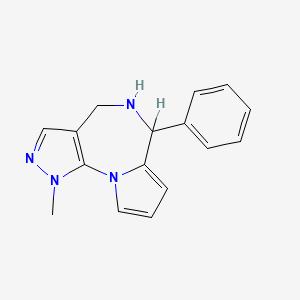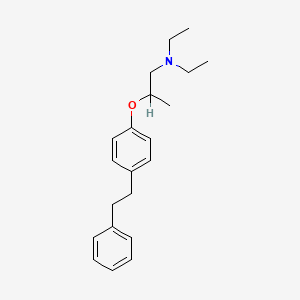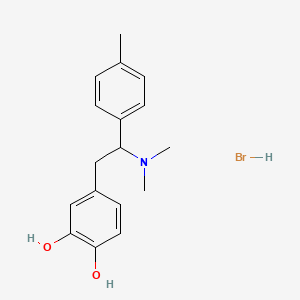
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide: is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dihydroxyphenyl group, and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dihydroxybenzaldehyde and 4-methylbenzylamine under acidic conditions.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid, resulting in the formation of the dimethylamino group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: A variety of substituted derivatives depending on the reagents used.
科学的研究の応用
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)ethylamine
- N,N-Dimethyl-1-(4-tolyl)ethylamine
- 2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine
Uniqueness
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide is unique due to the presence of both the dihydroxyphenyl and tolyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
特性
CAS番号 |
87203-75-6 |
|---|---|
分子式 |
C17H22BrNO2 |
分子量 |
352.3 g/mol |
IUPAC名 |
4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C17H21NO2.BrH/c1-12-4-7-14(8-5-12)15(18(2)3)10-13-6-9-16(19)17(20)11-13;/h4-9,11,15,19-20H,10H2,1-3H3;1H |
InChIキー |
NFPMYISPENIQMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


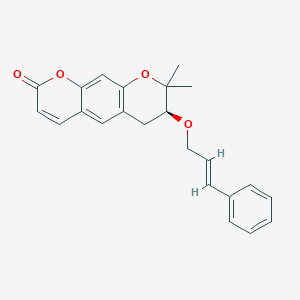
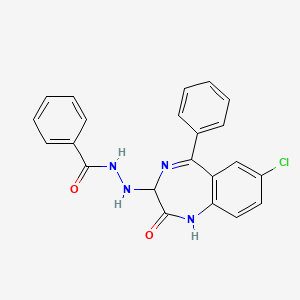
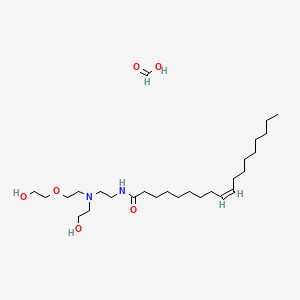
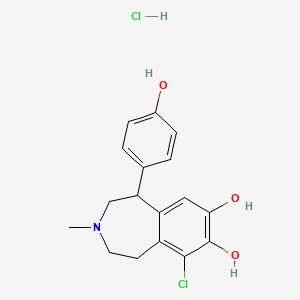
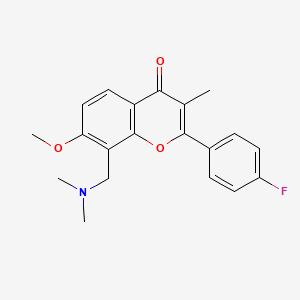
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
